molecular formula C11H16N2O2 B8607329 N-[2{(3-Methoxyphenyl)-amino]ethyl}acetamide

N-[2{(3-Methoxyphenyl)-amino]ethyl}acetamide

Cat. No. B8607329
M. Wt: 208.26 g/mol
InChI Key: IPVYDKKJTZMETA-UHFFFAOYSA-N
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Patent
US08791163B2

Procedure details

N-cyanoalkylation of 3-methoxyaniline (3l) using chloroacetonitrile, followed by hydrogenation and N-acetylation of the intermediate nitrile 4l [Yield (4l): 58%; 1H-NMR (CDCl3): δ 3.80 (s, 3H), 4.05 (s, 2H), 6.25-6.48 (m, 2H), 7.18 (t, 1H)], according to the procedure previously described for the preparation of 5a, provided the title compound 5l; oil. 1H-NMR (CDCl3): δ 2.00 (s, 3H), 3.27 (m, 2H), 3.53 (m, 2H9, 3.78 (s, 3H), 5.84 (brs, 1H), 6.17-6.32 (m, 3H), 7.09 (t, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].ClCC#N.[CH3:14][C:15]([NH:17][CH2:18][CH2:19]C1C2C=C(OC)C=CC=2NC=1)=[O:16]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:6][CH2:19][CH2:18][NH:17][C:15](=[O:16])[CH3:14])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC#N
Step Three
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)NCCNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.